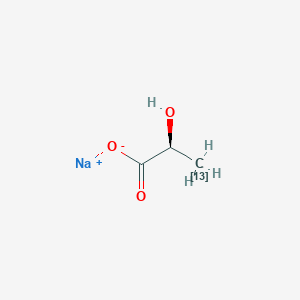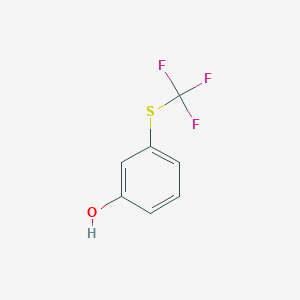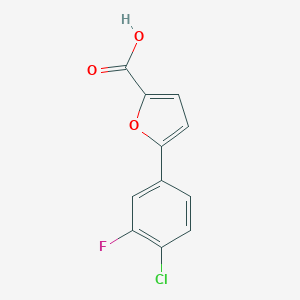
5-(4-Chloro-3-fluorophenyl)-2-furoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloro-3-fluorophenyl)-2-furoic acid, also known as 5-CFPFA, is a fluorinated carboxylic acid that has recently been identified as a potential therapeutic agent for a variety of diseases. It has been studied for its potential to modulate the activity of various enzymes, receptors, and transporters, as well as its ability to interact with a variety of cellular components.
Wirkmechanismus
The exact mechanism of action of 5-(4-Chloro-3-fluorophenyl)-2-furoic acid is not yet fully understood. However, it is believed to act by modulating the activity of various enzymes, receptors, and transporters, as well as interacting with a variety of cellular components. In particular, it has been proposed to interact with the cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. In addition, it has been shown to modulate the activity of various receptors and transporters, as well as to interact with a variety of cellular components.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(4-Chloro-3-fluorophenyl)-2-furoic acid in laboratory experiments has several advantages. First, it is relatively easy to synthesize, and the synthesis can be scaled up for larger quantities. Second, it is relatively stable, making it suitable for long-term storage. Finally, it is relatively non-toxic, making it safe to handle in the laboratory.
However, there are also some limitations to the use of this compound in laboratory experiments. First, it is relatively expensive, making it difficult to use in large quantities. Second, it is not water-soluble, making it difficult to use in aqueous solutions. Finally, its exact mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experimental conditions.
Zukünftige Richtungen
The potential future directions for the use of 5-(4-Chloro-3-fluorophenyl)-2-furoic acid are numerous. First, further research is needed to better understand its mechanism of action and its effects on various cellular components. Second, further research is needed to determine its potential therapeutic applications in a variety of diseases. Third, further research is needed to develop more efficient synthesis methods for large-scale production. Fourth, further research is needed to develop new delivery systems for this compound, such as nanoparticles or liposomes. Finally, further research is needed to investigate the potential toxic effects of this compound in humans and other organisms.
Synthesemethoden
5-(4-Chloro-3-fluorophenyl)-2-furoic acid can be synthesized in three steps, starting with the reaction of 4-chloro-3-fluorophenylboronic acid with ethyl acetoacetate to form this compound ethyl ester. This ester can then be hydrolyzed with aqueous hydrochloric acid to form this compound. Finally, the hydrochloride salt of this compound can be formed by reacting the acid with anhydrous hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
5-(4-Chloro-3-fluorophenyl)-2-furoic acid has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, diabetes, and neurological disorders. In particular, it has been studied for its potential to modulate the activity of various enzymes, receptors, and transporters, as well as its ability to interact with a variety of cellular components.
Eigenschaften
IUPAC Name |
5-(4-chloro-3-fluorophenyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFO3/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDXHTQNUWCZAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218030 |
Source


|
| Record name | 2-Furancarboxylic acid, 5-(4-chloro-3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893734-58-2 |
Source


|
| Record name | 2-Furancarboxylic acid, 5-(4-chloro-3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893734-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furancarboxylic acid, 5-(4-chloro-3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


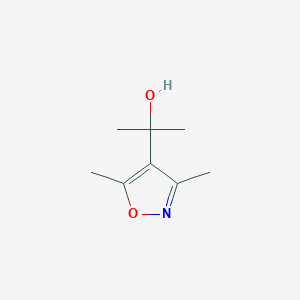
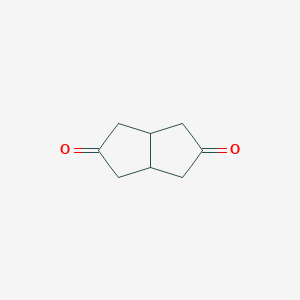

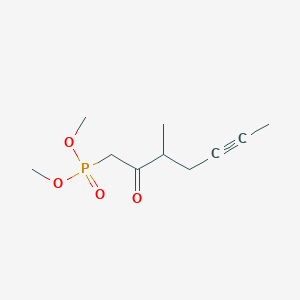


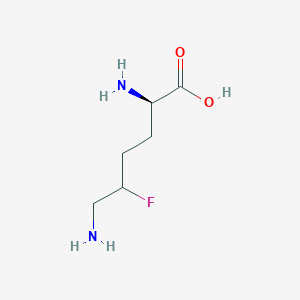


![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)
